Home > Products > Screening Compounds P67542 > Blood group A antigen tetraose type 1
Blood group A antigen tetraose type 1 -

Blood group A antigen tetraose type 1

Catalog Number: EVT-1507564
CAS Number:
Molecular Formula: C20H35NO15
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Blood group A antigen tetraose type 1 is a specific oligosaccharide that plays a crucial role in the ABO blood group system. It is characterized by the presence of the N-acetylgalactosamine sugar, which is immunodominant in the A antigen structure. This compound is synthesized through the action of specific glycosyltransferases encoded by the ABO gene, which is located on chromosome 9. The A antigen is essential for blood transfusion compatibility and organ transplantation, as it determines an individual's blood type and immune response to foreign antigens .

Source

The blood group A antigen tetraose type 1 can be derived from various biological sources or synthesized in laboratory settings. It is commonly used in research and development as a laboratory reagent for studying blood group antigens and their interactions. Commercially, it is available from suppliers specializing in biochemical reagents .

Classification

Blood group A antigen tetraose type 1 is classified as a tetrasaccharide, specifically falling under the category of glycan structures involved in blood group antigens. It is part of a larger family of oligosaccharides that includes different types of antigens such as A, B, and H antigens. The classification is based on its structural composition and the specific glycosylation patterns that define its immunological properties .

Synthesis Analysis

Methods

The synthesis of blood group A antigen tetraose type 1 involves enzymatic reactions catalyzed by glycosyltransferases. The primary method for synthesizing this compound includes:

  1. Enzymatic Synthesis: Utilizing recombinant glycosyltransferases to transfer specific sugar moieties onto a precursor molecule.
  2. Chemical Synthesis: Employing chemical methods to construct the tetrasaccharide through sequential glycosylation reactions.

Technical Details

The synthesis typically begins with a precursor oligosaccharide, such as lacto-N-tetraose, which undergoes glycosylation to incorporate N-acetylgalactosamine residues. The reaction conditions, including pH and temperature, are optimized to enhance yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized tetrasaccharide .

Molecular Structure Analysis

Structure

Blood group A antigen tetraose type 1 has a defined molecular structure characterized by its four sugar units linked together. The structure can be represented as follows:

  • Composition: Galactose (Gal) - N-acetylglucosamine (GlcNAc) - Galactose - N-acetylgalactosamine.
  • Linkages: The sugars are connected via β(1→4) and α(1→3) glycosidic bonds.

Data

  • Molecular Weight: Approximately 732.68 g/mol.
  • Chemical Formula: C₃₃H₅₉N₁₁O₂₁.

This precise arrangement of sugars contributes to its immunological properties and its recognition by antibodies .

Chemical Reactions Analysis

Reactions

Blood group A antigen tetraose type 1 participates in various biochemical reactions, primarily involving interactions with antibodies. Key reactions include:

  1. Antibody Binding: The tetrasaccharide can bind to anti-A antibodies, which are produced by individuals who lack the A antigen.
  2. Glycosylation Reactions: It can serve as a substrate for further glycosylation processes to form more complex oligosaccharides.

Technical Details

The binding affinity and specificity of blood group A antigen tetraose type 1 to antibodies can be quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR), allowing researchers to study its role in immune responses .

Mechanism of Action

Process

The mechanism of action for blood group A antigen tetraose type 1 primarily revolves around its recognition by the immune system. When introduced into an individual lacking this antigen (e.g., a person with blood type O), it elicits an immune response leading to antibody production against it.

Data

  • Immunological Response: Individuals with blood type A do not produce anti-A antibodies, while those with blood types B or O produce them upon exposure.
  • Clinical Implications: Understanding this mechanism is crucial for safe blood transfusions and organ transplants .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when isolated.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts specifically with anti-A antibodies; no significant reactivity with anti-B antibodies.

Relevant analyses include nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry for structural confirmation and purity assessment .

Applications

Blood group A antigen tetraose type 1 has several scientific uses:

  • Research Tool: Employed in immunology studies to understand antibody-antigen interactions.
  • Diagnostic Applications: Used in blood typing assays to determine ABO compatibility.
  • Therapeutic Development: Investigated for potential use in designing novel immunotherapies targeting specific blood groups.
Introduction to Blood Group A Antigen Tetraose Type 1

ABO Blood Group System: Historical Context and Clinical Relevance

The ABO blood group system, discovered by Karl Landsteiner in 1901, represents one of humanity’s most significant immunological breakthroughs, earning him the 1930 Nobel Prize in Physiology or Medicine [1] [7]. This system classifies human blood into four major types (A, B, AB, and O) based on the presence or absence of carbohydrate antigens on erythrocyte surfaces. Blood group A antigen tetraose type 1 serves as the defining epitope for type A individuals, with global prevalence varying substantially across populations: approximately 43% in Caucasians, 27% in Black populations, and 28% in Asian populations [1]. Clinically, ABO compatibility remains paramount in transfusion medicine, as ABO-incompatible transfusions represent the most frequent cause of fatal transfusion reactions due to preformed anti-A or anti-B antibodies capable of activating complement-mediated intravascular hemolysis [1] [3]. Beyond transfusion safety, ABO antigens influence susceptibility to various diseases, including associations between blood group A and increased gastric cancer risk [1].

The genetic basis involves the ABO gene on chromosome 9q34, encoding glycosyltransferases that modify carbohydrate precursors. The A allele encodes α1,3-N-acetylgalactosaminyltransferase, which adds GalNAc to the H antigen precursor, forming the A epitope [1] [3]. In contrast, O alleles produce inactive enzymes, preserving the unmodified H antigen structure. This genetic polymorphism results in six major genotypes determining antigen expression patterns, with subgroups (e.g., A1, A2) exhibiting quantitative differences in antigen density that influence antibody recognition [1] [7].

Table 1: Structural Composition of Blood Group A Antigen Tetraose Type 1

ComponentChemical IdentityLinkage PositionRole in Antigenicity
Terminal SaccharideN-acetylgalactosamine (GalNAc)α1,3Immunodominant A determinant
Fucose (Fuc)L-fucoseα1,2H antigen backbone modification
Galactose (Gal)D-galactoseβ1,3Core disaccharide unit
Reducing End SaccharideN-acetylglucosamine (GlcNAc)β1,3Type 1 chain linkage specificity
Molecular FormulaC₂₈H₄₈N₂O₂₀

Role of Blood Group A Antigen Tetraose Type 1 in Human Glycobiology

Blood group A antigen tetraose type 1 (GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-R) exemplifies biologically critical glycoconjugates where carbohydrate sequence dictates cellular recognition. Its biosynthesis occurs through sequential enzymatic modifications:

  • Core Structure Formation: Type 1 precursor chains (Galβ1-3GlcNAc-R) are synthesized by specific β1,3-galactosyltransferases [4]
  • Fucosylation: FUT2 (secretor gene)-encoded α1,2-fucosyltransferase adds fucose to galactose, forming H antigen type 1 [4]
  • A-Specific Modification: ABOA-encoded α1,3-N-acetylgalactosaminyltransferase transfers GalNAc to H antigen, completing the A epitope [1] [4]

Unlike type 2 chains (Galβ1-4GlcNAc-R) predominantly found on erythrocytes, type 1 chains occur primarily in secretory epithelia and plasma glycoproteins [4] [10]. This compartmentalization reflects differential expression of glycosyltransferases across tissues. Notably, sialylated versions of type 1 chains exist on erythrocyte membranes, detectable after neuraminidase treatment through specific lectin/antibody interactions [10].

The tetraose’s structural rigidity creates a distinctive binding pocket recognized by:

  • Natural Anti-B Antibodies: Present in serum of non-A individuals [1]
  • Monoclonal Antibodies: e.g., HE-24 specifically recognizes A type 1 chains [6]
  • Pathogen Adhesins: Streptococcus pyogenes M1 protein binds blood group antigens with highest affinity for H type 1 (KD=114nM) but cross-reacts with A type 1 [8]

Table 2: Antibody Recognition Profiles of Blood Group A Antigen Tetraose Type 1

AntibodyIsotypeSpecificity ProfileCarrier Chain Preference
HE-10IgMBinds A3/A4 chains only; negligible A1/A2 bindingType 3/4 glycolipid chains
Z2AIgMBinds all variants except A-LeBBroad specificity
T36IgGRecognizes all A variants including A1-A6Density-dependent binding
HE-24IgMSpecific for type 1 backbone; not type 2Type 1 chains exclusively

Classification of Blood Group A Antigen Variants: Type 1 vs. Type 2 Chains

Blood group A antigens exhibit structural heterogeneity based on their glycan backbone conformations, with type 1 and type 2 chains representing the major variants:

Biochemical Distinctions:

  • Type 1 Chains: Feature Galβ1-3GlcNAc linkages, characteristic of secretory epithelia and plasma glycoproteins [4] [9]
  • Type 2 Chains: Contain Galβ1-4GlcNAc linkages, predominant on erythrocyte membranes and respiratory epithelia [4] [9]

This linkage difference, while chemically subtle (β1-3 vs. β1-4), profoundly impacts three-dimensional conformation. Type 1 chains adopt a more compact structure with higher curvature than linear type 2 chains, explaining differential antibody recognition. For instance, monoclonal antibody HE-24 exclusively binds type 1 chains, while HE-193 recognizes both types [6].

Tissue-Specific Expression:

  • Type 1 Dominance: Gastrointestinal mucosa, breast milk oligosaccharides, salivary mucins [4] [10]
  • Type 2 Dominance: Erythrocytes, renal endothelium, respiratory epithelium [4]
  • Co-expression: Certain epithelial surfaces express both chains (e.g., genitourinary tract) [4]

Clinical Implications of Variants:1. Transfusion Medicine:- Weak A subgroups (e.g., A3, Ax) express reduced antigen density, potentially causing typing discrepancies between cell-based (forward) and serum-based (reverse) typing [3]- Acquired B phenomenon occurs when bacterial deacetylases modify A antigen (GalNAc) to galactosamine, mimicking B antigen [3]

  • Infectious Disease:
  • Noroviruses exploit type 1 chains for attachment in secretor-positive individuals [4]Helicobacter pylori adhesion BabA binds Leb antigens (fucosylated type 1 chains) [8]
  • Oncological Context:
  • Cancers frequently exhibit aberrant glycosylation, with type 1 chain derivatives (e.g., sialyl-Lea) serving as tumor markers [6] [10]

Table 3: Comparative Analysis of Type 1 and Type 2 Blood Group A Antigens

CharacteristicType 1 ChainsType 2 ChainsClinical/Biological Consequence
Core LinkageGalβ1-3GlcNAcGalβ1-4GlcNAcAltered antibody/lectin binding specificity
Erythrocyte ExpressionLow (adsorbed from plasma)High (intrinsic biosynthesis)Typing discrepancies in secretors vs. non-secretors
Secretory StatusFUT2-dependent (secretors)FUT2-independentNon-secretors lack soluble A type 1 antigens
Pathogen InteractionsH. pylori, NorovirusesStreptococcus pneumoniaeTissue tropism differences among pathogens
Cancer AssociationsSialyl-Lea in adenocarcinomasSialyl-Lex in leukemiasDifferential use as tumor markers

Concluding Remarks

Blood group A antigen tetraose type 1 exemplifies how subtle variations in glycan architecture—specifically the β1-3 linkage distinguishing type 1 from type 2 chains—dictate profound biological outcomes ranging from transfusion compatibility to microbial pathogenesis. Its structural precision enables specific recognition by natural antibodies, monoclonal reagents, and pathogen adhesins, making it a critical focus in glycotherapeutics and diagnostics. Contemporary research continues to unravel how these carbohydrate determinants modulate immune responses, host-pathogen interactions, and disease susceptibility, cementing their status as essential biomolecules in personalized medicine.

Properties

Product Name

Blood group A antigen tetraose type 1

Molecular Formula

C20H35NO15

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.